molecular formula C8H14N2O B13566566 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

Cat. No.: B13566566
M. Wt: 154.21 g/mol
InChI Key: PSDYBZJSRRUYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is a pyrazole-derivative compound of significant interest in scientific research, particularly in medicinal chemistry and materials science. Pyrazole cores are recognized as privileged scaffolds in drug discovery due to their versatile pharmacological profiles and ability to target a range of enzymes . This compound serves as a key chemical intermediate for the synthesis of more complex molecules. Its structure, featuring a propan-2-ol chain linked to a methylated pyrazole ring, is highly amenable to further derivatization for structure-activity relationship (SAR) studies. Research into similar pyrazole-based compounds has demonstrated their high potency as inhibitors of metalloproteinases, such as meprin α and β, which are emerging targets in pathologies like cancer, Alzheimer's disease, and fibrotic disorders . Furthermore, triazole-pyrazole hybrid molecules have shown exceptional performance as corrosion inhibitors for carbon steel in acidic environments, demonstrating inhibition efficiencies up to 96% through strong adsorption on metal surfaces . The exploration of this chemical space continues to provide researchers with valuable tools for probing biological pathways and developing new functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-1-(1-methylpyrazol-3-yl)propan-2-ol

InChI

InChI=1S/C8H14N2O/c1-8(2,11)6-7-4-5-10(3)9-7/h4-5,11H,6H2,1-3H3

InChI Key

PSDYBZJSRRUYNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NN(C=C1)C)O

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction and Methylation

The 1-methyl-1H-pyrazole ring is commonly synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. A typical approach involves:

  • Condensation of methylhydrazine with β-ketoesters or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
  • Selective methylation at the N1 position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

For example, aminopyrazole intermediates have been synthesized by condensation of tert-butyl 2-cyanoacetate with tert-butoxy bis(dimethylamino)methane, followed by reaction with hydrazine, as reported in pyrazolo[1,5-a]pyrimidine syntheses.

Installation of the 2-Methylpropan-2-ol Side Chain

The tertiary alcohol group at the propan-2-ol position can be introduced by nucleophilic substitution or addition reactions:

  • One method involves the use of epoxides such as 2,2-dimethyloxirane (pinacolyl epoxide), which reacts with pyrazole derivatives bearing nucleophilic amine or heteroaryl substituents to afford the corresponding tertiary alcohol after ring opening.
  • Alternatively, Grignard or organolithium reagents derived from pyrazole precursors can be reacted with acetone or ketones to form the tertiary alcohol functionality.

Mitsunobu Reaction for Substitution

The Mitsunobu reaction is frequently employed to couple pyrazole derivatives with alcohols or to invert stereochemistry at the alcohol center:

  • The reaction uses triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in solvents such as tetrahydrofuran (THF) or ethyl acetate (EtOAc).
  • This method allows for the introduction of the pyrazole moiety onto a suitable alcohol or vice versa, followed by deprotection steps using acid (e.g., HCl) and neutralization with base (e.g., NaOH).

Coupling Reactions and Amide Formation

In some synthetic routes, the pyrazole intermediate is coupled with other fragments via amide bond formation using coupling agents:

  • Typical coupling agents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and bases such as DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM).
  • These conditions facilitate the formation of amide linkages with high regioselectivity and yield.

Purification and Isolation

  • The final product is typically isolated by filtration after precipitation.
  • Washing with cold water/methanol mixtures (e.g., 3:1) and drying under reduced pressure at 50–60 °C ensures removal of impurities.
  • Purification may also involve chromatographic techniques such as reverse-phase HPLC, especially when high purity is required for biological evaluation.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Solvent(s) Notes
1 Pyrazole ring formation Condensation of methylhydrazine with β-ketoester Ethanol, Acetic acid Forms 1-methylpyrazole core
2 N1-Methylation Methyl iodide or dimethyl sulfate, base Aprotic solvent Selective N1 methylation
3 Side chain installation Reaction with 2,2-dimethyloxirane (epoxide) Ethanol or THF Ring opening to form tertiary alcohol
4 Mitsunobu coupling Triphenylphosphine, DIAD THF or EtOAc Coupling or substitution step
5 Amide bond formation EDCI, HOBt, DIPEA DCM For coupling with amines or acids
6 Purification Filtration, washing with cold water/methanol - Drying under reduced pressure

Research Discoveries and Optimization Insights

  • Introduction of methyl groups on the pyrazole ring can significantly influence biological activity and selectivity, as seen in pyrazolo[1,5-a]pyrimidine analogs.
  • The use of mild reaction conditions in azidation and cycloaddition steps enables regioselective installation of heteroaryl substituents compatible with acid-labile groups.
  • Phototoxicity and metabolic stability are affected by the nature of the heteroaryl substituents and the substituent pattern on the pyrazole ring, guiding synthetic modifications.
  • Mitsunobu reaction conditions have been optimized to proceed efficiently at room temperature, improving yields and minimizing side reactions.
  • Coupling agents such as EDCI/HOBt in DCM provide high coupling efficiency for amide bond formation, crucial for assembling complex intermediates.

Chemical Reactions Analysis

2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, salicyl hydrazide, and phenyl hydrazine . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition-elimination reactions with hydrazine derivatives can yield hydrazine-coupled pyrazole derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can be contextualized against related compounds with analogous backbones or substituents. Below is a detailed analysis:

Boronate Ester Derivatives

Compound : 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

  • Molecular Formula : C₁₄H₂₃BN₂O₃
  • Key Features : Incorporates a boronate ester group (Bpin) at the pyrazole’s 4-position.
  • Applications : Serves as a Suzuki-Miyaura cross-coupling intermediate for synthesizing aryl- and heteroaryl-substituted derivatives. The boron group enhances reactivity in C–C bond-forming reactions, making it indispensable for constructing complex molecules in drug discovery .
  • Comparison : The boronate ester derivative exhibits higher synthetic utility compared to the parent compound due to its compatibility with transition-metal catalysis. However, the parent compound lacks this reactivity, limiting its direct use in cross-coupling applications.

Amino-Substituted Analogs

Compound: 2-Amino-2-methyl-3-(5-methyl-1H-pyrazol-3-yl)propan-1-ol

  • Molecular Formula : C₈H₁₅N₃O
  • Key Features: Contains an amino group (-NH₂) at the 2-position of the propanol backbone and a 5-methylpyrazole substituent.
  • Properties : Molecular weight = 169.22 g/mol ; lacks reported data on melting/boiling points and density .
  • This analog may have distinct pharmacological applications, though specific activity data are unavailable .

Sulfur-Containing Analogs

Compound : 2-Methyl-1-(phenylthio)propan-2-ol

  • Molecular Formula : C₁₀H₁₄OS
  • Key Features : Replaces the pyrazole ring with a phenylthio (-SPh) group.
  • Spectral Data :
    • ¹H NMR : δ 1.38 (s, 6H, CH₃), 3.23 (s, 2H, SCH₂), 7.25–7.45 (m, 5H, aromatic).
    • ¹³C NMR : δ 25.4 (CH₃), 48.1 (C-OH), 127.3–133.8 (aromatic carbons) .
  • However, the absence of a heteroaromatic ring reduces opportunities for π-π interactions in drug-receptor binding .

Fluconazole-Inspired Derivatives

Compound : 2-Aryl-3-azolyl-1-indolyl-propan-2-ols

  • Key Features : Designed as antifungal agents by replacing one triazole in fluconazole with an indole scaffold.
  • Applications : Demonstrated activity against Candida species, though less potent than fluconazole. Synthesized via multi-step routes involving indole intermediates .
  • Comparison : Unlike these derivatives, this compound lacks an indole or azole group, limiting its direct antifungal utility. However, its pyrazole core could be functionalized to mimic such activities .

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